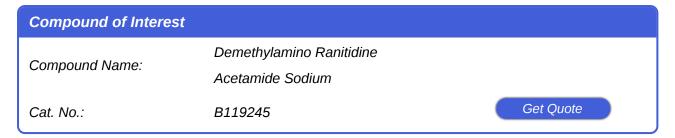


Physicochemical Properties of Ranitidine Impurity D: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. The purity of any active pharmaceutical ingredient (API) is critical for its safety and efficacy. Ranitidine Impurity D is a known impurity of Ranitidine that requires careful characterization and control. This technical guide provides a comprehensive overview of the known physicochemical properties of Ranitidine Impurity D, detailed experimental protocols for its analysis, and a logical representation of its relationship to the parent compound.

Physicochemical Properties

Ranitidine Impurity D, chemically known as N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide, is a substance that requires thorough characterization to ensure the quality of ranitidine drug products. While extensive experimental data for some properties are not publicly available, the following table summarizes the key known and predicted physicochemical characteristics of this impurity.



Property	Value	Source
Chemical Name	N-[2-[[[5- [(dimethylamino)methyl]furan- 2-yl]methyl]sulfanyl]ethyl]-2- nitroacetamide	[1][2]
Synonyms	Ranitidine EP Impurity D, Ranitidine BP Impurity D	[2]
CAS Number	117846-02-3	[3][4]
Molecular Formula	C12H19N3O4S	[1][3][4]
Molecular Weight	301.36 g/mol	[2][3][4]
Physical State	Solid (powder)	[5]
Boiling Point	476.9 ± 45.0 °C (Predicted)	[6]
рКа	6.06 ± 0.29 (Predicted)	[6]
Storage	2-8°C	[7]

Experimental Protocols

Accurate determination of Ranitidine Impurity D is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of ranitidine and its impurities.

High-Performance Liquid Chromatography (HPLC) for the Determination of Ranitidine and its Impurities

This protocol is a composite based on established methods for the analysis of ranitidine and its related substances.

Instrumentation:

 HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.



- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used. For example, a 100 x 4.6 mm
 column with 3 μm particle size.[8]
 - Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is commonly employed.
 - Solvent A: 0.1 M Ammonium acetate in water.
 - Solvent B: Methanol.
 - A typical gradient could start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the impurities and the active ingredient.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40°C.[8]
 - Detection Wavelength: UV detection at 230 nm or 322 nm.[8]
 - Injection Volume: 20 μL.
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve a reference standard of Ranitidine Impurity D in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
 - Sample Solution: Accurately weigh the ranitidine drug substance or a crushed tablet and dissolve it in the diluent to a suitable concentration for analysis.
 - All solutions should be filtered through a 0.45 μm filter before injection.
- Data Analysis:
 - The identification of Ranitidine Impurity D is based on the retention time compared to the reference standard.



 Quantification is achieved by comparing the peak area of the impurity in the sample solution with the peak area of the standard solution.

Logical Relationship Diagram

The following diagram illustrates the relationship between Ranitidine and its impurity, Ranitidine Impurity D. This relationship is primarily one of chemical structure, where the impurity is a variant of the parent drug molecule, often formed during synthesis or degradation.



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Relationship between Ranitidine and Impurity D.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for Ranitidine Impurity D. While some experimental data remains elusive in the public domain, the provided analytical methodology offers a robust framework for its identification and quantification. The logical diagram visually encapsulates the direct relationship between the active pharmaceutical ingredient and this specific impurity. For researchers and professionals in drug development, stringent control and a thorough understanding of such impurities are paramount to ensuring the safety and quality of pharmaceutical products.

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